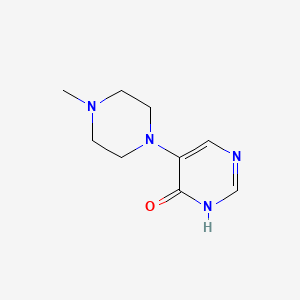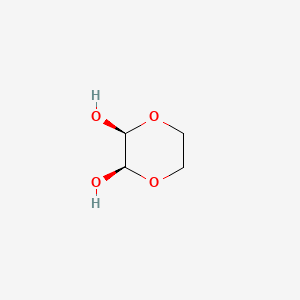
1,4-Dioxane-2,3-diol, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxane-2,3-diol, cis-: is a chemical compound with the molecular formula C4H8O4 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring The cis- configuration indicates that the hydroxyl groups are on the same side of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,3-diol, cis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with an oxidizing agent to introduce hydroxyl groups at the 2 and 3 positions. Another method includes the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted-Acid-Catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,4-Dioxane-2,3-diol, cis- typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxane-2,3-diol, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to simpler diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peroxycarboxylic acids.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4).
Catalysts: Brønsted acids like triflic acid (HOTf) for specific reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield simpler alcohols.
Scientific Research Applications
1,4-Dioxane-2,3-diol, cis- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1,4-Dioxane-2,3-diol, cis- exerts its effects involves its hydroxyl groups and the dioxane ring. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the dioxane ring provides structural stability. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
1,3-Dioxane-5,5-dimethanol: Another dioxane derivative with different hydroxyl group positions.
1,2-Dioxolane: A related compound with a different ring structure.
1,4-Dioxane: The parent compound without hydroxyl groups.
Uniqueness: 1,4-Dioxane-2,3-diol, cis- is unique due to its specific stereochemistry and the presence of vicinal diols. This configuration allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
67907-43-1 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,3S)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+ |
InChI Key |
YLVACWCCJCZITJ-ZXZARUISSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H](O1)O)O |
Canonical SMILES |
C1COC(C(O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


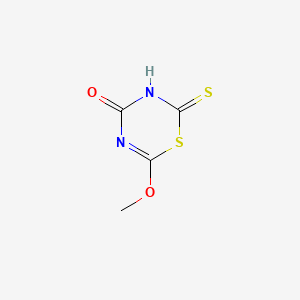
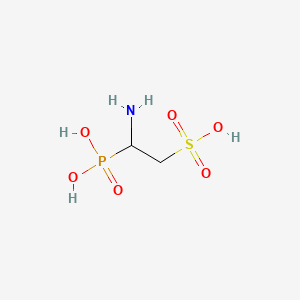

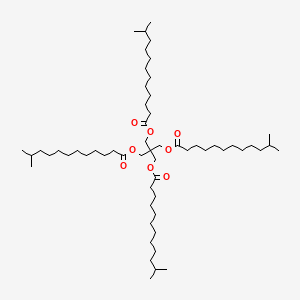

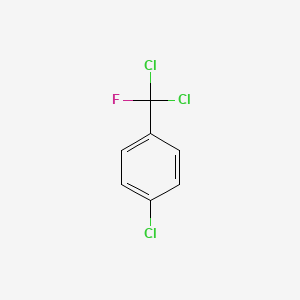

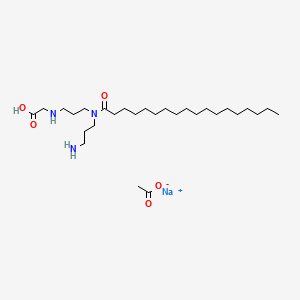
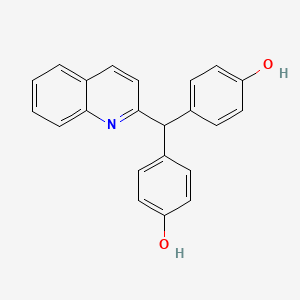
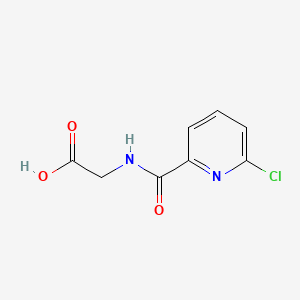
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
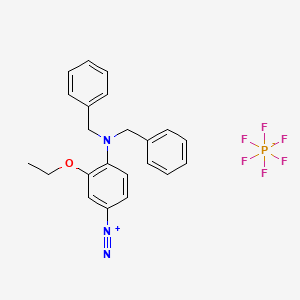
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
